molecular formula C16H15N3O2S B2567607 (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1798387-58-2

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2567607
CAS No.: 1798387-58-2
M. Wt: 313.38
InChI Key: ZDRVBOMKGFJRED-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring a furan ring, a thiophene-substituted pyrazole moiety, and an ethyl linker. The compound’s pyrazole-thiophene group may enhance receptor binding specificity compared to simpler acrylamide derivatives, as pyrazole rings are known to improve metabolic stability and bioavailability in related molecules .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRVBOMKGFJRED-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

    Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Construction of the pyrazole ring: Pyrazole rings are often synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling reactions: The furan, thiophene, and pyrazole rings are then coupled through various organic reactions such as Suzuki coupling or Heck reaction.

    Formation of the acrylamide group:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

    Cyclization: The compound can undergo cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

    Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction may produce saturated derivatives.

Scientific Research Applications

This compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. Research indicates that derivatives of this compound can modulate pain responses through interactions with nicotinic acetylcholine receptors. Specifically, studies have demonstrated that related compounds decrease neuropathic pain in animal models by acting on the α7 nicotinic acetylcholine receptor pathway .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntinociceptiveModulation of α7 nicotinic receptors
Potential Anti-cancerCytotoxic effects on cancer cell lines

Therapeutic Potential

The compound's structural features suggest potential applications in developing new analgesics and anticancer agents . The presence of the furan and thiophene moieties enhances its interaction with biological targets, which can be exploited in drug design.

Case Study: Anticancer Activity

In vitro studies have shown that related derivatives exhibit cytotoxicity against various human cancer cell lines, including HCT116 and MDA-MB-231. The mechanism involves DNA cleavage and interaction with cellular proteins, indicating a dual action that could be harnessed for therapeutic purposes .

Synthesis and Characterization

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step reactions including Knoevenagel condensation techniques. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: Modulating the activity of key enzymes in biological pathways.

    Binding to receptors: Interacting with cellular receptors to trigger or block signaling pathways.

    Disruption of cellular processes: Affecting cellular functions such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural features, synthesis methods, and biological activities of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide and its analogs:

Compound Name & Structure Synthesis Method Biological Target/Activity Key Findings References
This compound Not explicitly described; likely involves condensation of acryloyl chloride with amine intermediates. Inferred: α7 nAChR, CaV2.2 (based on structural analogs) Hypothesized to modulate α7 nAChR and CaV2.2 due to furan and thiophene moieties; pyrazole may enhance stability.
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Coupling of (E)-3-(thiophen-2-yl)acrylic acid with p-toluidine via carbodiimide chemistry. α7 nAChR, CaV2.2 Potent antinociceptive activity in mice (EC50 = 0.8 µM for α7 nAChR); inhibits CaV2.2 (IC50 = 3.2 µM).
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Similar to DM497, with methylated amine. α7 nAChR (antagonist) Reduces DM497’s antinociceptive effects by 60% via opposing modulation of α7 nAChR; lower CaV2.2 affinity (IC50 = 12 µM).
Compound 3 [2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide] Condensation of pyrazole-carbaldehyde with 2-cyanoacetamide in ethanol under basic conditions. Chemotherapeutic agent (exact target unspecified) High yield (90%); pyrazole-thiophene core improves crystallinity and potential DNA-binding activity.
PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] Standard acrylamide synthesis. α7 nAChR (positive allosteric modulator) Enhances acetylcholine efficacy (Emax = 220% at 10 µM); foundational scaffold for DM497/DM490 derivatives.
(E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b) Reduction of ester intermediate (DIBAL-H) followed by acrylamide coupling. Staphylococcus aureus Sortase A inhibitor Moderate inhibitory activity (IC50 = 18 µM); morpholine and hydroxymethyl groups enhance solubility.

Key Structural and Functional Insights

Role of Heterocycles: Furan vs. Thiophene: Thiophene-containing analogs (e.g., DM497) exhibit stronger antinociceptive activity than furan derivatives (e.g., DM490), likely due to thiophene’s higher electron density and improved α7 nAChR binding . Pyrazole-Thiophene Moiety: The pyrazole ring in the target compound may confer metabolic resistance compared to DM497’s simpler p-tolyl group, as seen in Compound 3’s stability .

Pharmacological Mechanisms: α7 nAChR Modulation: DM497 and PAM-2 act as positive allosteric modulators (PAMs), while DM490 antagonizes their effects, highlighting the impact of N-substituents (methyl vs. p-tolyl) on receptor interaction . CaV2.2 Inhibition: Thiophene derivatives (DM497) show stronger CaV2.2 blockade than furan analogs, correlating with their superior in vivo antinociception .

Synthetic Accessibility: The target compound’s synthesis would likely require multi-step procedures involving pyrazole formation (e.g., Paal–Knorr cyclization) followed by acrylamide coupling, similar to Compound 3 and DM497 .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from furan and thiophene derivatives. The compound can be synthesized through the condensation of furan and thiophene-based precursors with appropriate amines and acrylamide derivatives. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans12 µg/mL

These results indicate that the compound has broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound demonstrated notable scavenging activity with percentages ranging from 70% to 90% at varying concentrations. This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits significant anti-inflammatory effects. The stabilization of human red blood cell (HRBC) membranes was assessed, revealing a protection percentage ranging from 85% to 95%, indicating strong anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound has been investigated against various human cancer cell lines. The results indicated that the compound inhibited cell proliferation with IC50 values in the micromolar range. Notably, it showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The compound's ability to interact with key enzymes involved in inflammation and cancer progression has been highlighted, suggesting a multi-target mechanism of action .

Case Studies

Several case studies have been documented regarding the pharmacological effects of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .
  • Case Study on Anticancer Properties : In vitro evaluations against breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React thiophen-2-yl-substituted hydrazine with a β-ketoester or diketone to form the 1H-pyrazole ring. Substituent positioning is critical for regioselectivity .

Ethylamine Linker Introduction : Alkylate the pyrazole nitrogen with 2-chloroethylamine or similar reagents to install the ethylamine side chain .

Acrylamide Coupling : React the amine intermediate with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions to form the acrylamide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the acrylamide double bond (coupling constant J=1516HzJ = 15–16 \, \text{Hz}) and substituent positions on heterocycles .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • FT-IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1550 cm1^{-1} (C=C) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compounds with furan and thiophene moieties show enhanced cytotoxicity .
  • Antioxidant Potential : Employ DPPH radical scavenging assays. Ethyl acrylate derivatives with electron-donating groups exhibit improved activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Heterocycle Modifications : Replace furan with electron-deficient rings (e.g., pyridine) to enhance solubility or with bulkier groups (e.g., naphthyl) to improve target binding .
  • Acrylamide Isosteres : Substitute the acrylamide with a sulfonamide or urea group to evaluate metabolic stability .
  • Linker Optimization : Vary the ethyl spacer length (e.g., propyl vs. ethyl) to balance flexibility and rigidity for receptor interactions .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Methodological Answer :

  • Assay Conditions : Standardize variables (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in ATP levels in MTT vs. resazurin assays .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Thiophene-containing compounds may interact with cytochrome P450 enzymes, confounding results .

Q. What is the thermal and hydrolytic stability profile of the acrylamide moiety under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Monitor degradation via HPLC at elevated temperatures (e.g., 60°C). Acrylamides degrade via retro-Michael reactions, forming free amines and acrylates. Stabilize with antioxidants (e.g., BHT) .
  • Hydrolytic Stability : Conduct pH-dependent stability studies (pH 1–10). The acrylamide bond is susceptible to base-catalyzed hydrolysis; use buffered solutions (pH 7.4) for cell-based assays .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like KCNQ2 potassium channels. Pyrazole and thiophene groups often engage in π-π stacking with aromatic residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Electron-rich furan and thiophene enhance electrophilic attack potential .

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